7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine
Description
7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine is a bicyclic aromatic amine derivative featuring a bromine atom at position 7 and a cyclopropyl substituent at position 3. Applications may include targeting the NLRP3 inflammasome, as seen in structurally related sulfonylurea derivatives .
Properties
IUPAC Name |
7-bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-6-10(7-4-5-7)12(14)9-3-1-2-8(9)11/h6-7H,1-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOBNRYFVLCUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=C2C1)N)C3CC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-cyclopropyl-2,3-dihydro-1H-inden-4-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine and its analogs:
Key Observations:
Halogen Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher molecular weight (~252.7 vs. 208.3) may enhance van der Waals interactions in target binding compared to chlorine. However, chlorine analogs exhibit higher synthetic yields (28% ), possibly due to milder reaction conditions.
- Fluorine Substitution : Fluorinated analogs (e.g., 5-Bromo-7-fluoro-) show reduced molecular weight and increased electronegativity, which could improve membrane permeability and metabolic stability.
Cyclopropyl vs. Methyl Groups: The cyclopropyl group in 7-Bromo-5-cyclopropyl-... In contrast, methyl groups (e.g., 7-Bromo-1,1,3-trimethyl-) increase steric bulk, possibly reducing solubility.
Synthetic Accessibility :
- Suzuki-Miyaura coupling is a common method for introducing cyclopropyl groups , but brominated precursors may require harsher conditions or alternative catalysts compared to chloro/iodo analogs.
Biological Relevance: While direct data for 7-Bromo-5-cyclopropyl-... Fluorinated and chlorinated analogs are prioritized in drug discovery for balancing potency and pharmacokinetics .
Biological Activity
7-Bromo-5-cyclopropyl-2,3-dihydro-1H-inden-4-amine is a synthetic compound with a molecular formula of CHBrN and a molecular weight of 252.15 g/mol. It has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2676863-73-1
-
Molecular Structure :
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with notable results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These findings suggest that the compound has potent antibacterial and antifungal activities, comparable to established antibiotics .
Cytotoxicity
In addition to its antimicrobial effects, the compound has shown cytotoxic activity against several cancer cell lines. For example, it demonstrated selective cytotoxicity towards A549 (human lung adenocarcinoma) with an IC value of less than 10 µM, indicating its potential as an anticancer agent .
| Cell Line | IC (µM) |
|---|---|
| A549 | <10 |
| A375 | 5.7 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with specific cellular pathways involved in microbial growth and cancer cell proliferation.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Study : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited excellent antibacterial activity compared to standard antibiotics like ampicillin .
- Cytotoxicity Assessment : The compound was evaluated for its cytotoxic effects on various cancer cell lines using the MTT assay method. The results showed significant inhibition of cell viability in a dose-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
